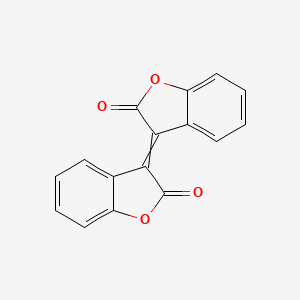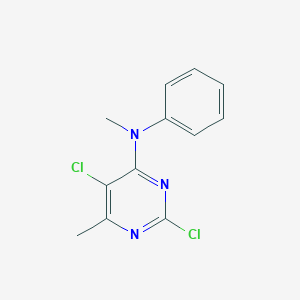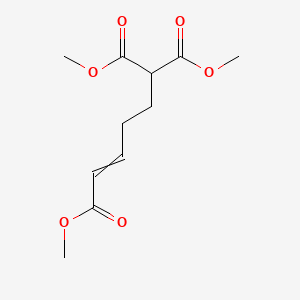
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a hydroxyl group at the third carbon of the propanone chain
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with 3-hydroxy-2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the hydrolysis of alkoxypropylene derivatives under acidic conditions can yield the desired product. Hydrochloric acid, sulfuric acid, or other acids can be used as catalysts, and the reaction medium may include water or a mixture of water and organic solvents such as methanol or ethanol .
Analyse Des Réactions Chimiques
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- can be compared with other similar compounds, such as:
Propiophenone: The parent compound, which lacks the chlorine and hydroxyl substitutions.
4-Chloropropiophenone: Similar to the target compound but without the hydroxyl group.
3-Hydroxy-2-methylpropiophenone: Lacks the chlorine substitution on the phenyl ring.
The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
92749-13-8 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3 |
Clé InChI |
WBHOXAJJUVMKIO-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
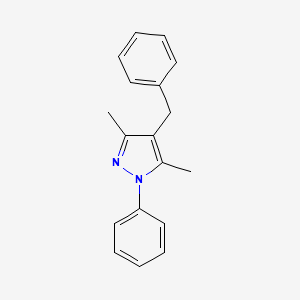

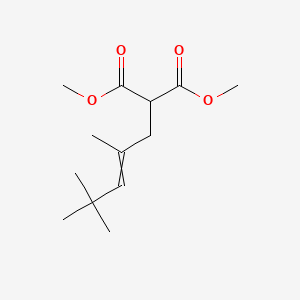
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)

